![molecular formula C15H19NO3 B7510589 N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B7510589.png)
N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as CYR-101, is a novel compound that has gained attention in recent years due to its potential therapeutic properties. It belongs to the class of benzodioxepine derivatives, which have been found to have a wide range of pharmacological activities.
Wirkmechanismus
The mechanism of action of CYR-101 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2A receptor. It has also been found to modulate the activity of the dopamine and glutamate systems in the brain. These neurotransmitters play a key role in regulating mood, behavior, and addiction.
Biochemical and Physiological Effects:
CYR-101 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. CYR-101 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been found to increase the levels of cAMP, which is a secondary messenger molecule that regulates various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
CYR-101 has several advantages for lab experiments. It has a high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. It also has low toxicity and is well-tolerated in animal models. However, CYR-101 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.
Zukünftige Richtungen
There are several future directions for research on CYR-101. One area of interest is its potential use in the treatment of addiction. CYR-101 has been found to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of depression and anxiety. CYR-101 has been found to have anxiolytic and anti-depressant effects in animal models. Further research is needed to determine its efficacy in human patients. Additionally, the development of more potent and selective derivatives of CYR-101 could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of CYR-101 involves the reaction of N-cyclopropyl-N-ethylamine with 3,4-methylenedioxyphenylacetic acid to form the intermediate product, which is then subjected to cyclization with the help of trifluoroacetic acid. The final product is obtained after purification using column chromatography. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
CYR-101 has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects. It has also been found to have anxiolytic and anti-addictive properties. CYR-101 has been tested in animal models for its efficacy in treating various diseases such as cancer, depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-16(12-5-6-12)15(17)11-4-7-13-14(10-11)19-9-3-8-18-13/h4,7,10,12H,2-3,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIDMFUBEUXMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.